magnesium;hex-1-ene;bromide
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Overview
Description
Magnesium;hex-1-ene;bromide is an organometallic compound that combines magnesium, hex-1-ene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;hex-1-ene;bromide is typically prepared by reacting hex-1-ene bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
C6H11Br+Mg→C6H11MgBr
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors with controlled environments to prevent moisture and oxygen from interfering with the reaction. The process is highly exothermic, requiring careful temperature control to avoid runaway reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;hex-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Epoxides: Opens epoxide rings to form alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with halides.
Scientific Research Applications
Magnesium;hex-1-ene;bromide is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of magnesium;hex-1-ene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in organic molecules. The magnesium atom coordinates with the bromide, creating a highly reactive nucleophile that attacks electrophilic carbon atoms, forming new carbon-carbon bonds. This process often involves the formation of a carbocation intermediate, which is stabilized by the magnesium bromide complex .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;ethyl;bromide
- Magnesium;propyl;bromide
- Magnesium;butyl;bromide
Uniqueness
Magnesium;hex-1-ene;bromide is unique due to its specific alkene structure, which provides distinct reactivity compared to other Grignard reagents. The presence of the hex-1-ene moiety allows for selective reactions with various electrophiles, making it a valuable tool in organic synthesis .
Properties
CAS No. |
111724-32-4 |
---|---|
Molecular Formula |
C6H11BrMg |
Molecular Weight |
187.36 g/mol |
IUPAC Name |
magnesium;hex-1-ene;bromide |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XEWBMTDPTRSVBV-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]CCC=C.[Mg+2].[Br-] |
Origin of Product |
United States |
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